Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate
Description
Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative with a hydroxyl group at position 4, an ethoxycarbonyl group at position 5, and a 2-methoxyphenyl-substituted amino group at position 2 (Figure 1). This compound’s structural versatility allows for modifications that influence solubility, binding affinity, and bioactivity. Below, we compare this compound with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis routes, and biological properties.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyanilino)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-13(19)9-8-15-14(17-12(9)18)16-10-6-4-5-7-11(10)20-2/h4-8H,3H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
BCJSLZOBKUTFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-methoxyaniline in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine ketone, while reduction could produce an amine derivative.
Scientific Research Applications
Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biology: Used in studies involving enzyme inhibition and receptor binding assays.
Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position substituent significantly impacts biological activity and physicochemical properties:
- Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate: Features a (2-methoxyphenyl)amino group, which enhances π-π stacking and hydrogen-bonding interactions in biological targets .
- Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate: Substituted with a methylthio group, improving lipophilicity but reducing hydrogen-bonding capacity compared to amino groups .
- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate : A trifluoromethyl group introduces electron-withdrawing effects, enhancing metabolic stability but reducing nucleophilic reactivity .
Table 1: Substituent Effects at Position 2
Substituent Variations at Position 4
The hydroxyl group at position 4 is critical for hydrogen bonding and tautomerization:
- This compound: The hydroxyl group participates in tautomerization, influencing resonance stabilization and acidity (pKa ~8.5) .
- Ethyl 4-methyl-2-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate: Replacement of hydroxyl with methyl reduces polarity, impacting solubility (logP increases by ~1.5 units) .
- Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate: An amino group at position 4 increases basicity, altering pharmacokinetic properties .
Substituent Variations at Position 5
The ethoxycarbonyl group at position 5 is common in prodrug designs:
Anticancer Potential
- Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate : Demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) via kinase inhibition .
- Ethyl 2-[(1,3-benzoxazol-2-yl)amino]-4-phenylpyrimidine-5-carboxylate: Exhibited potent activity against HT-29 colon cancer (IC₅₀ = 5.2 µM) due to intercalation with DNA .
Table 2: Anticancer Activity of Selected Derivatives
Comparative Routes
- Ethyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate : Prepared by alkylation of thiol intermediates with methyl iodide .
- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate : Synthesized via nucleophilic substitution with trifluoromethylating agents .
- Ethyl 4-amino-2-phenacylsulfanyl derivatives: Involves Michael addition followed by cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
